In-Depth Technical Guide to the Discovery and Isolation of Orfamide B from Pseudomonas
In-Depth Technical Guide to the Discovery and Isolation of Orfamide B from Pseudomonas
For Researchers, Scientists, and Drug Development Professionals
Abstract
Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered significant scientific interest due to its potent antifungal, insecticidal, and biosurfactant properties. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Orfamide B. It includes detailed experimental protocols for its extraction and purification, a summary of its physicochemical and biological properties in structured tables, and visual diagrams of key processes to facilitate understanding and replication in a research and development setting.
Introduction
Cyclic lipopeptides (CLPs) are a class of secondary metabolites produced by a wide range of bacteria, including numerous species of Pseudomonas. These molecules are characterized by a peptide ring linked to a fatty acid tail. Orfamides are a specific family of CLPs, first identified through a genomisotopic approach in the biocontrol strain Pseudomonas protegens Pf-5.[1]
Orfamide B is a notable member of this family, primarily produced by Pseudomonas sp. strains CMR5c and CMR12a.[1][2][3][4] It is a decapeptide with the sequence Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val, cyclized between the C-terminal valine and the beta-hydroxyl group of the threonine residue, and linked to a 3-hydroxy-tetradecanoic acid tail. The structural difference between Orfamide A and Orfamide B lies in the fourth amino acid residue, which is a valine in Orfamide A and an isoleucine in Orfamide B.
The biological activities of Orfamide B are of significant interest for agricultural and pharmaceutical applications. It exhibits potent antifungal activity against various plant pathogens, including Rhizoctonia solani and Magnaporthe oryzae, the causative agent of rice blast disease. Furthermore, Orfamide B demonstrates insecticidal properties and plays a role in the swarming motility of its producing organism. This guide will delve into the technical aspects of working with this promising natural product.
Experimental Protocols
This section provides detailed methodologies for the cultivation of Orfamide B-producing Pseudomonas strains and the subsequent isolation and purification of the target compound.
Bacterial Cultivation and Fermentation
A robust fermentation protocol is essential for maximizing the yield of Orfamide B.
Protocol 1: Shake Flask Fermentation
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Inoculum Preparation:
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Streak a cryopreserved stock of Pseudomonas sp. CMR5c or CMR12a onto a King's B (KB) agar plate.
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Incubate at 28°C for 24-48 hours.
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Inoculate a single colony into a 50 mL Falcon tube containing 10 mL of KB broth.
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Incubate overnight at 28°C with shaking at 200 rpm.
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Production Culture:
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Inoculate a 2 L Erlenmeyer flask containing 500 mL of KB broth with the overnight starter culture to an initial optical density at 600 nm (OD600) of 0.1.
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Incubate at 28°C with shaking at 180 rpm for 48-72 hours.
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Extraction and Purification
The following multi-step protocol is designed to isolate Orfamide B to a high degree of purity.
Protocol 2: Extraction and Purification of Orfamide B
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Crude Extraction by Acid Precipitation:
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Centrifuge the fermentation culture at 10,000 x g for 15 minutes to pellet the bacterial cells.
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Carefully decant the supernatant into a clean vessel.
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Acidify the supernatant to pH 2.0 using 6 M HCl.
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Incubate the acidified supernatant at 4°C overnight to allow for the precipitation of the lipopeptides.
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Collect the precipitate by centrifugation at 10,000 x g for 20 minutes.
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Wash the pellet twice with acidified water (pH 2.0) and lyophilize to obtain the crude extract.
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Solid-Phase Extraction (SPE):
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Condition a C18 SPE cartridge (e.g., 1 g) by washing with one column volume of methanol followed by one column volume of deionized water.
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Dissolve the lyophilized crude extract in a minimal amount of methanol and dilute with water to a final methanol concentration of less than 10%.
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Load the sample onto the conditioned C18 cartridge.
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Wash the cartridge with two column volumes of 20% aqueous acetonitrile to remove polar impurities.
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Elute the orfamides with two column volumes of 80% aqueous acetonitrile.
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Dry the eluted fraction under reduced pressure.
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Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
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Dissolve the dried SPE fraction in the initial mobile phase (e.g., 50% acetonitrile in water with 0.1% trifluoroacetic acid).
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Filter the sample through a 0.22 µm syringe filter.
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Inject the sample onto a semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size).
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Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA) at a flow rate of 4 mL/min. A typical gradient is 50-95% acetonitrile over 40 minutes.
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Monitor the elution profile at 210 nm.
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Collect fractions corresponding to the Orfamide B peak.
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Confirm the identity and purity of the collected fractions by analytical HPLC and mass spectrometry.
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Pool the pure fractions and lyophilize to obtain pure Orfamide B as a white powder.
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Data Presentation
This section summarizes the key quantitative data for Orfamide B in a structured format for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C65H115N10O17 | |
| Molecular Weight | 1324.68 g/mol | |
| Amino Acid Sequence | Leu-Glu-Thr-Ile-Leu-Ser-Leu-Leu-Ser-Val | |
| Fatty Acid Tail | 3-hydroxy-tetradecanoic acid (C14) | |
| Mass (m/z) [M+H]+ | 1325.8 |
NMR Spectroscopic Data
| Atom | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Amide Protons (NH) | 7.5 - 9.5 | - |
| α-Protons (αH) | 3.8 - 4.5 | 50 - 60 |
| Fatty Acid CH-OH | ~4.0 | ~70 |
| Fatty Acid CH2 | 1.2 - 1.6 | 25 - 35 |
| Fatty Acid CH3 | ~0.8 | ~14 |
| Carbonyls (C=O) | - | 170 - 177 |
Mass Spectrometry Data
Mass spectrometry is a critical tool for the identification and structural elucidation of Orfamide B. The following table lists the expected parent ion and major fragment ions.
| Ion | m/z (calculated) | Description |
| [M+H]+ | 1325.8 | Protonated parent molecule |
| [M+Na]+ | 1347.8 | Sodiated parent molecule |
| Fragment Ions | Varies | Result from cleavage of the peptide backbone (b and y ions) and loss of the fatty acid chain. |
Biological Activity
Orfamide B exhibits a range of biological activities. The following table summarizes some of the key quantitative findings.
| Target Organism | Assay | Effective Concentration | Reference |
| Rhizoctonia solani | Hyphal Branching Assay | 100 µM (induces increased branching) | |
| Magnaporthe oryzae | Appressorium Formation Inhibition | 50 µM (reduces disease lesions) | |
| Pythium ultimum | Zoospore Lysis | ≥ 25 µM (lysis within 55-70 seconds) | |
| Phytophthora porri | Zoospole Lysis | ≥ 25 µM (lysis within 55-70 seconds) |
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows and pathways related to Orfamide B.
Caption: Overall workflow for the isolation and purification of Orfamide B.
Caption: Simplified schematic of the nonribosomal peptide synthetase (NRPS) mediated biosynthesis of Orfamide B.
Conclusion
Orfamide B represents a compelling natural product with significant potential in both agriculture and medicine. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with the necessary information to effectively isolate, characterize, and evaluate this potent cyclic lipopeptide. Further research into its specific molecular targets and mechanisms of action will undoubtedly pave the way for its development into novel therapeutic and biocontrol agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species [frontiersin.org]
- 3. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biosynthesis, Chemical Structure, and Structure-Activity Relationship of Orfamide Lipopeptides Produced by Pseudomonas protegens and Related Species - PubMed [pubmed.ncbi.nlm.nih.gov]
